molecular formula C20H16N4O B5557535 N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

Cat. No.: B5557535
M. Wt: 328.4 g/mol
InChI Key: XIRROXMFZNIHJC-UHFFFAOYSA-N
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Description

N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide: is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications, particularly as UV stabilizers in various materials. This compound is characterized by its complex structure, which includes a benzotriazole moiety linked to a benzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide typically involves the following steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid, forming 1,2,3-benzotriazole.

    Substitution Reactions: The benzotriazole core is then subjected to substitution reactions to introduce the methyl and phenyl groups at the appropriate positions.

    Amidation: The final step involves the reaction of the substituted benzotriazole with benzoyl chloride to form the benzamide linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzotriazole ring, converting them to amines.

    Substitution: Electrophilic substitution reactions can occur on the benzotriazole ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated and sulfonated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.
  • Studied for its antimicrobial properties.

Industry:

  • Utilized as a UV stabilizer in plastics, coatings, and other materials to prevent degradation from UV radiation.

Mechanism of Action

The mechanism of action of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide involves its ability to absorb UV radiation and dissipate the energy as heat, thereby protecting the material it is incorporated into. In biological systems, it may interact with DNA and proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

    2-(2-Hydroxyphenyl)-2H-benzotriazole: Another benzotriazole derivative used as a UV stabilizer.

    Benzimidazole Derivatives: Similar in structure and also used for their biological activities.

Uniqueness: N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it particularly effective as a UV stabilizer and in various biological applications.

Properties

IUPAC Name

N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c1-14-12-18-19(23-24(22-18)16-10-6-3-7-11-16)13-17(14)21-20(25)15-8-4-2-5-9-15/h2-13H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRROXMFZNIHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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